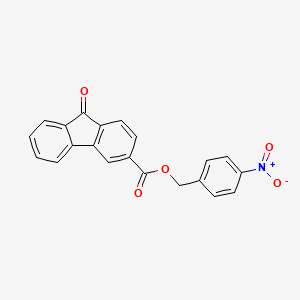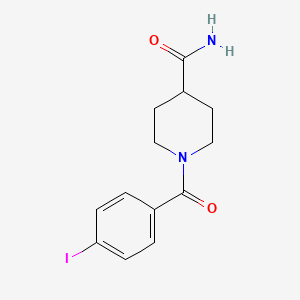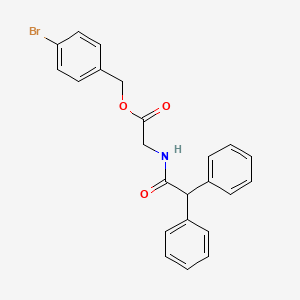
4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate
Descripción general
Descripción
4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, the benefits of using this compound in research are numerous, and it is expected to play an increasingly important role in the scientific community in the future.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate is not fully understood, but it is believed to involve the generation of reactive oxygen species upon exposure to light. These reactive oxygen species can then interact with cellular components and cause damage to cells, including cancer cells. Additionally, the antimicrobial properties of this compound may be due to its ability to disrupt the membrane integrity of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it is known to have an impact on cellular signaling pathways and oxidative stress. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the exact mechanisms by which this compound exerts its effects on cells are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate in lab experiments is its ability to act as a fluorescent probe for reactive oxygen species. This allows researchers to visualize and quantify the levels of reactive oxygen species in cells, which can provide valuable information about cellular oxidative stress. Additionally, the potential applications of this compound in photodynamic therapy and as an antimicrobial agent make it a promising area of research.
However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its availability for some researchers. Additionally, the potential cytotoxic effects of this compound on cells must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for research involving 4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate. One area of interest is the development of new applications for this compound in photodynamic therapy, including the use of different wavelengths of light to activate the photosensitizing properties of the compound. Additionally, the potential use of this compound as an antimicrobial agent is an area of active research. Further studies are also needed to fully understand the mechanisms by which this compound exerts its effects on cells and to optimize its synthesis and use in lab experiments.
Aplicaciones Científicas De Investigación
4-nitrobenzyl 9-oxo-9H-fluorene-3-carboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species in cells. This compound is also being investigated for its potential as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent and destroy cancer cells. Additionally, this compound has been studied for its antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 9-oxofluorene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5/c23-20-17-4-2-1-3-16(17)19-11-14(7-10-18(19)20)21(24)27-12-13-5-8-15(9-6-13)22(25)26/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTYKRDPGSLWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[(3-bromophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3614693.png)

![2-(4-nitrophenyl)-2-oxoethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B3614699.png)
![2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3614714.png)
![3-[6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]propanenitrile](/img/structure/B3614715.png)
![2-chloro-N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3614741.png)
![N~1~-dibenzo[b,d]furan-3-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3614745.png)

![N-({[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3614766.png)
![2-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3614770.png)
![methyl {6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3614772.png)
![6-phenyl-11H-indeno[1,2-c]quinolin-11-one](/img/structure/B3614780.png)

